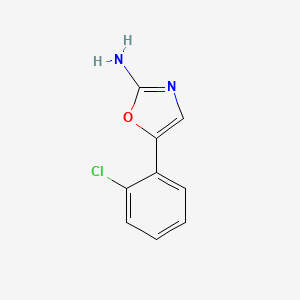

5-(2-Chlorophenyl)oxazol-2-amine

Description

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |

InChI Key |

GIZTZRNGDBUKBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the cyclization process.

Fischer Oxazole Synthesis: This method involves the reaction of cyanohydrins with aldehydes. The reaction conditions often include the use of a base and a solvent such as ethanol.

Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide) to form oxazoles. The reaction is typically carried out in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 5-(2-Chlorophenyl)oxazol-2-amine often involves large-scale application of the above synthetic routes with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Oxidation of 5-(2-Chlorophenyl)oxazol-2-amine can lead to the formation of oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazolines or oxazolidines.

Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring, especially in the presence of electron-donating groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Oxazolines or oxazolidines.

Substitution: Various substituted oxazoles depending on the electrophile used.

Scientific Research Applications

5-(2-Chlorophenyl)oxazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antidiabetic effects.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Table 1: Key Structural Differences

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| 5-(2-Chlorophenyl)oxazol-2-amine | Oxazole | 5-(2-chlorophenyl), 2-amine | Chlorine at ortho position on phenyl |

| 5-(4-Fluorophenyl)oxazol-2-amine | Oxazole | 5-(4-fluorophenyl), 2-amine | Fluorine at para position on phenyl |

| 5-Chlorobenzo[d]oxazol-2-amine | Benzooxazole | 5-chloro, 2-amine | Fused benzene ring |

| SKA-121 (5-methylnaphtho[2,1-d]oxazol-2-amine) | Naphthooxazole | 5-methyl, 2-amine | Extended naphthalene system |

| 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine | Oxazole | 5-(2,4-difluorophenyl), 3-amine | Two fluorine atoms on phenyl |

Key Observations :

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Melting Point (°C) | Solubility (Predicted) | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) | 148–150 | Low in water | 376.87 |

| 5-(4-Fluorophenyl)oxazol-2-amine | Not reported | Moderate (logP ~2.5) | 178.06 |

| 5-Chlorobenzo[d]oxazol-2-amine | Not reported | Low (logP ~2.8) | 168.58 |

| SKA-121 | Not reported | Low (lipophilic) | 214.24 |

Key Observations :

Spectroscopic Data

Table 3: NMR and IR Signatures

| Compound Name | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) | 7.20–7.45 (m, Ar-H), 4.75 (s, CH2) | 1608 (C=N), 1239 (C-O) |

| 5-(4-Fluorophenyl)oxazol-2-amine | 7.35–8.23 (m, Ar-H), 9.55 (s, NH) | 3299 (NH), 1608 (C=N) |

| 5-Chlorobenzo[d]oxazol-2-amine | Not reported | 3045 (CH), 738 (C-Cl) |

Biological Activity

5-(2-Chlorophenyl)oxazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN3O, with a molecular weight of approximately 197.63 g/mol. The compound features an oxazole ring substituted with a chlorophenyl group at the 5-position, which is critical for its biological activity.

Research indicates that this compound may act through various mechanisms, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in the treatment of metabolic disorders.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate varying degrees of cytotoxicity across different cell lines:

| Cell Line | CC50 (µM) | Inhibition (%) |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | >100 | 33 |

| PANC-1 (Pancreatic Cancer) | 50.4 | 40 |

| THP-1 (Leukemia) | >200 | 45 |

These findings suggest that while some cell lines exhibit moderate sensitivity to the compound, others show significant resistance, indicating a need for further investigation into its selectivity and mechanism of action.

Antiviral Activity

In studies focusing on antiviral properties, this compound demonstrated moderate inhibitory effects against viral replication:

- HIV Inhibition : The compound showed a percentage inhibition ranging from 33% to 45% in various assays targeting HIV replication mechanisms.

- Mechanism Insights : The observed antiviral activity was correlated with cytotoxicity levels, suggesting that the compound's efficacy may be linked to its ability to induce cellular stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications at the para position of the phenyl ring can significantly affect the biological activity:

| Compound Modification | IC50 (µM) |

|---|---|

| Para-chloro substitution | 0.005 |

| Para-methyl substitution | 0.042 |

| No substitution | 0.007 |

These results highlight the importance of specific functional groups in enhancing or diminishing the biological potency of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.